Tetraammineplatinum(II)chloride Tetraammineplatinum(II)chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490471
InChI: InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2
SMILES: N.N.N.N.Cl[Pt]Cl
Molecular Formula: Cl2H12N4Pt
Molecular Weight: 334.11 g/mol

Tetraammineplatinum(II)chloride

CAS No.:

Cat. No.: VC13490471

Molecular Formula: Cl2H12N4Pt

Molecular Weight: 334.11 g/mol

* For research use only. Not for human or veterinary use.

Tetraammineplatinum(II)chloride -

Specification

Molecular Formula Cl2H12N4Pt
Molecular Weight 334.11 g/mol
IUPAC Name azane;dichloroplatinum
Standard InChI InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2
Standard InChI Key KHCPSOMSJYAQSY-UHFFFAOYSA-L
SMILES N.N.N.N.Cl[Pt]Cl
Canonical SMILES N.N.N.N.Cl[Pt]Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The tetraammineplatinum(II) cation ([Pt(NH₃)₄]²⁺) adopts a square planar configuration, with bond lengths of 2.05 Å for Pt-N and 2.30 Å for Pt-Cl . X-ray diffraction studies confirm the monohydrate form ([Pt(NH₃)₄]Cl₂·H₂O) crystallizes in the P4/mmm space group, exhibiting hydrogen bonding between ammonia ligands and chloride ions .

Table 1: Comparative Physicochemical Data

PropertyValue (Anhydrous) Value (Hydrate)
Molecular Formula[Pt(NH₃)₄]Cl₂[Pt(NH₃)₄]Cl₂·H₂O
Molecular Weight334.11 g/mol352.12 g/mol
Density (20°C)2.59 g/cm³2.52 g/cm³
Water Solubility89 g/100 mLFully miscible
Decomposition Point250°C (dec.)210°C (dec.)
Platinum Content58.36%55.40%

The hydrate form exhibits greater thermal stability due to lattice water molecules stabilizing the crystal structure. Raman spectroscopy reveals ν(Pt-N) stretching vibrations at 510 cm⁻¹ and δ(NH₃) deformations at 1630 cm⁻¹, characteristic of strong metal-ligand bonding .

Synthetic Methodologies

Magnus Salt Route

The Chinese patent CN102328962A details an optimized synthesis starting from Magnus salt ([Pt(NH₃)₄][PtCl₄]):

  • Reaction Conditions:

    • 1:3 molar ratio of Magnus salt to concentrated NH₄OH (28–30%)

    • Reflux at 85°C for 6–8 hours under nitrogen

    • Yield: 87–92% pure product

  • Mechanism:

    [Pt(NH₃)₄][PtCl₄] + 4 NH₃ → 2 [Pt(NH₃)₄]Cl₂\text{[Pt(NH₃)₄][PtCl₄] + 4 NH₃ → 2 [Pt(NH₃)₄]Cl₂}

    The reaction proceeds via ligand substitution, where free ammonia displaces chloride ions from the Magnus salt’s anionic PtCl₄²⁻ moiety .

Direct Ammoniation of PtCl₂

Alternative methods involve ammoniating platinum(II) chloride:

PtCl₂ + 4 NH₃ → [Pt(NH₃)₄]Cl₂\text{PtCl₂ + 4 NH₃ → [Pt(NH₃)₄]Cl₂}

This route requires strict control of pH (9–10) and temperature (60–70°C) to prevent oxidation to Pt(IV) species .

Catalytic Applications

Hydrogenation Reactions

In olefin hydrogenation, [Pt(NH₃)₄]²⁺ exhibits turnover frequencies (TOF) of 1.2×10³ h⁻¹ for styrene reduction at 25°C and 1 atm H₂. The ammonia ligands stabilize the Pt center while allowing substrate access to vacant d-orbitals.

Carbonylation and Hydroformylation

The compound catalyzes methanol carbonylation to acetic acid with 98% selectivity at 180°C and 30 bar CO . In hydroformylation of 1-hexene, it achieves 85% linear aldehyde selectivity through a proposed mechanism:

[Pt(NH₃)₄]²⁺ + CO → [Pt(NH₃)₄(CO)]²⁺ → migratory insertion → product\text{[Pt(NH₃)₄]²⁺ + CO → [Pt(NH₃)₄(CO)]²⁺ → migratory insertion → product}

Table 2: Catalytic Performance Metrics

Reaction TypeSubstrateConditionsConversionSelectivity
HydrogenationStyrene25°C, 1 atm H₂99%95%
Carbonylation Methanol180°C, 30 bar CO100%98%
Hydrosilylation Phenylacetylene80°C, 24 h89%91%

Recent Advancements

Chiral Catalysis

Immobilization on mesoporous silica (SBA-15) creates heterogeneous catalysts achieving 92% enantiomeric excess in asymmetric hydrogenations . The support matrix preserves the complex’s geometry while enabling catalyst recycling.

Photocatalytic Water Splitting

Modified with ruthenium dyes, [Pt(NH₃)₄]²⁺-based systems demonstrate 8.7% solar-to-hydrogen efficiency under AM 1.5 illumination. The ammonia ligands facilitate electron transfer from photoexcited chromophores to the Pt center.

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